molecular formula C9H6N4O4 B3070851 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1006443-01-1

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3070851
CAS No.: 1006443-01-1
M. Wt: 234.17 g/mol
InChI Key: OKNVKICWIBYTJA-UHFFFAOYSA-N
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Description

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a nitropyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitropyridine.

    Formation of Pyrazole Ring: The 5-nitropyridine is then reacted with hydrazine hydrate to form the pyrazole ring. This step involves cyclization and can be carried out under reflux conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and cyclization steps, and high-pressure reactors for carboxylation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

    Catalysts: Sulfuric acid, hydrochloric acid, and Lewis acids.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution reactions yield various substituted pyrazoles.

    Esters: Esterification reactions produce esters of this compound.

Scientific Research Applications

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-nitropyridin-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-nitropyridin-2-ylboronic acid
  • 2-amino-5-nitropyridine

Uniqueness

1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in medicinal chemistry and materials science that are not possible with other similar compounds.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)7-3-4-12(11-7)8-2-1-6(5-10-8)13(16)17/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVKICWIBYTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213595
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006443-01-1
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006443-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Nitro-2-pyridinyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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